ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1005576-81-7
VCID: VC6484741
InChI: InChI=1S/C8H11N3O4/c1-3-15-8(12)6(2)10-5-7(4-9-10)11(13)14/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C(C)N1C=C(C=N1)[N+](=O)[O-]
Molecular Formula: C8H11N3O4
Molecular Weight: 213.193

ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate

CAS No.: 1005576-81-7

Cat. No.: VC6484741

Molecular Formula: C8H11N3O4

Molecular Weight: 213.193

* For research use only. Not for human or veterinary use.

ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate - 1005576-81-7

Specification

CAS No. 1005576-81-7
Molecular Formula C8H11N3O4
Molecular Weight 213.193
IUPAC Name ethyl 2-(4-nitropyrazol-1-yl)propanoate
Standard InChI InChI=1S/C8H11N3O4/c1-3-15-8(12)6(2)10-5-7(4-9-10)11(13)14/h4-6H,3H2,1-2H3
Standard InChI Key ACEYKTXCOYTLGM-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)N1C=C(C=N1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate is C₈H₁₁N₃O₄, yielding a theoretical molecular weight of 213.19 g/mol. This distinguishes it from closely related compounds such as ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate (C₉H₁₃N₃O₄, MW 227.22 g/mol) and ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate (C₉H₁₂N₄O₅, MW 256.22 g/mol) . The absence of a methyl or carbamoyl substituent in the target compound simplifies its backbone while retaining the reactive nitro group.

Structural Characterization

The compound’s structure features a pyrazole ring with a nitro group (-NO₂) at the 4-position and an ethyl propanoate group (-CH₂COOEt) at the 1-position (Figure 1). Computational models derived from analogous structures predict a planar pyrazole ring with slight distortion due to steric interactions between the nitro and ester groups. The SMILES notation for this compound is CCOC(=O)CCn1c(cnn1)N+[O-], and its InChIKey is calculated as HXJCVWVSIHHHAG-UHFFFAOYSA-N , though this requires experimental validation.

Table 1: Comparative Molecular Data for Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoateC₈H₁₁N₃O₄213.19Nitro (C4), ethyl propanoate
Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoateC₉H₁₃N₃O₄227.22Nitro (C4), methyl, ethyl ester
Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate C₉H₁₂N₄O₅256.22Nitro (C3), carbamoyl (C4), ethyl ester

Synthesis and Manufacturing Approaches

Synthetic Pathways

While no direct synthesis protocols for ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate are documented, methodologies for analogous pyrazole esters suggest viable routes:

  • Nucleophilic Substitution: Reacting 4-nitro-1H-pyrazole with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. This mirrors the synthesis of ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate, where the methyl group’s absence may necessitate adjusted stoichiometry.

  • Condensation Reactions: Cyclocondensation of hydrazine derivatives with β-keto esters, followed by nitration at the 4-position. For example, nitration of ethyl 2-(1H-pyrazol-1-yl)propanoate using nitric acid/sulfuric acid mixtures .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring nitration occurs exclusively at the 4-position, avoiding competing 3- or 5-substitution.

  • Ester Stability: Preventing hydrolysis of the ethyl ester under acidic nitration conditions .

Chemical Reactivity and Functional Transformations

Nitro Group Reactivity

  • Catalytic Hydrogenation: Using Pd/C or Raney Ni in ethanol converts the nitro group to an amine, yielding ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate . This product serves as a precursor for pharmaceuticals and agrochemicals.

  • Zinc-Acetic Acid Reduction: Selective reduction to hydroxylamine intermediates under mild conditions .

Ester Hydrolysis and Derivatization

The ethyl ester undergoes saponification to form the carboxylic acid (2-(4-nitro-1H-pyrazol-1-yl)propanoic acid) under basic conditions (NaOH, H₂O/EtOH). Subsequent coupling reactions with amines or alcohols enable access to amides or new esters, expanding utility in drug design.

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